2,4-Dichloro-5-nitrobenzoic acid

Beschreibung

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, 2,4-dichloro-5-nitrobenzoic acid serves as a crucial intermediate. Its functional groups—the carboxylic acid, the chlorine atoms, and the nitro group—can be selectively modified to build a wide array of organic structures. This versatility makes it a valuable tool for chemists developing new synthetic methodologies and creating novel compounds with specific properties.

The true significance of this compound, however, comes to the fore in medicinal chemistry. It is a key precursor in the synthesis of various biologically active molecules. Researchers have utilized this compound to develop new therapeutic agents, particularly in the area of metabolic disorders. For instance, derivatives of this acid have been investigated for their potential as antidiabetic agents by inhibiting enzymes such as α-glucosidase and α-amylase. researchgate.netnih.govnih.gov The structural framework provided by this compound allows for the systematic modification and optimization of a drug candidate's properties.

Overview of Historical and Contemporary Research Trajectories

Historically, research involving this compound has been closely tied to the development of synthetic methodologies. Early research likely focused on the fundamental reactions to produce this compound, such as the nitration of 2,4-dichlorobenzoic acid. Over time, as the understanding of its reactivity grew, its application as a synthetic intermediate became more widespread.

Contemporary research has shifted towards leveraging the unique properties of this compound for specific applications, most notably in drug discovery. A significant area of modern investigation involves the synthesis of sulfamoylbenzoic acid derivatives from this starting material. These derivatives have shown promising results as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.netnih.govnih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed, which is a key strategy in managing postprandial hyperglycemia in diabetic patients.

Recent studies have detailed the synthesis of a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. researchgate.netnih.govnih.gov These studies not only report the successful synthesis of these novel compounds but also include in-depth analysis of their biological activity through in vitro assays and computational modeling.

Scope and Objectives of Current Research Landscape

The current research landscape for this compound is primarily focused on its application in medicinal chemistry, with the following key objectives:

Development of Novel Antidiabetic Agents: The primary goal is to synthesize and identify new derivatives with enhanced inhibitory activity against α-glucosidase and α-amylase. This includes exploring the structure-activity relationships to understand how different substituents on the this compound core influence biological efficacy.

Optimization of Lead Compounds: Researchers are working to optimize the pharmacokinetic and pharmacodynamic properties of promising lead compounds derived from this compound. This involves modifying the molecular structure to improve factors like solubility, metabolic stability, and target specificity.

Exploration of Other Therapeutic Areas: While the focus has been on antidiabetic agents, the versatile nature of this compound as a scaffold suggests its potential in developing drugs for other diseases. Future research may explore its use in creating anticancer, anti-inflammatory, or antimicrobial agents.

Refinement of Synthetic Routes: Continuous efforts are being made to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Detailed Research Findings

Recent research has provided valuable insights into the potential of this compound derivatives as antidiabetic agents. A study by Thakral and Singh focused on the synthesis of a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives and evaluated their in vitro α-glucosidase and α-amylase inhibitory activity. researchgate.netnih.govnih.gov

The general synthetic scheme involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by reaction with various anilines or amines to yield the desired sulfamoylbenzoic acid derivatives. researchgate.netnih.govnih.gov The inhibitory activities of these synthesized compounds were then tested and compared to the standard drug, acarbose (B1664774).

Several compounds from the synthesized series exhibited potent inhibitory activity against both α-glucosidase and α-amylase, with some showing significantly greater potency than acarbose. researchgate.netnih.gov Molecular docking studies were also performed to understand the binding interactions of these compounds with the active sites of the enzymes, providing a rationale for their observed biological activity. researchgate.netnih.gov

These findings highlight the potential of this compound as a valuable starting material for the development of new and effective treatments for diabetes.

| Property | Value | Source |

| Chemical Formula | C₇H₃Cl₂NO₄ | nih.govbiosynth.comclearsynth.com |

| Molecular Weight | 236.01 g/mol | nih.govbiosynth.comclearsynth.com |

| CAS Number | 19861-62-2 | biosynth.comclearsynth.com |

| Appearance | White to off-white powder | |

| Melting Point | 161-163 °C |

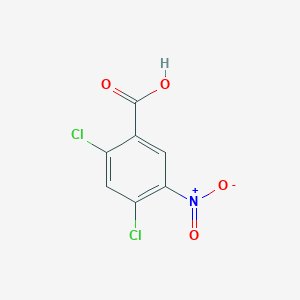

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZVRLLCMSPNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355327 | |

| Record name | 2,4-dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19861-62-2 | |

| Record name | 2,4-dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dichloro 5 Nitrobenzoic Acid

Established Synthetic Routes to 2,4-Dichloro-5-nitrobenzoic Acid

The traditional and most common methods for synthesizing this compound rely on electrophilic aromatic substitution reactions, particularly the nitration of a pre-existing dichlorinated benzoic acid derivative.

Nitration of 2,4-Dichlorobenzoic Acid: Mechanistic Investigations

The primary and most direct route to this compound is the electrophilic nitration of 2,4-dichlorobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Mechanism:

The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three main steps:

Formation of the Nitronium Ion: In the highly acidic medium of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). purechemistry.org This is the active nitrating agent in the reaction.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The electron-rich aromatic ring of 2,4-dichlorobenzoic acid acts as a nucleophile and attacks the nitronium ion. The directing effects of the existing substituents on the benzene (B151609) ring are crucial in determining the position of the incoming nitro group. The carboxylic acid (-COOH) group is a meta-directing deactivator, while the chlorine atoms (-Cl) are ortho, para-directing deactivators. In this case, the position meta to the carboxylic acid and ortho to one of the chlorine atoms (C5) is the most favored site for substitution due to the combined directing influences and steric considerations. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound. purechemistry.org

The regioselectivity of this reaction is a key aspect, with the formation of the 5-nitro isomer being predominant. However, the formation of other isomers, such as 2,4-dichloro-3-nitrobenzoic acid, can occur as a side reaction, necessitating purification steps to isolate the desired product. google.com The reaction conditions, including temperature and the ratio of acids, are optimized to maximize the yield of the 5-nitro isomer.

Alternative Synthetic Strategies and Precursor Compounds

While the nitration of 2,4-dichlorobenzoic acid is the most common route, alternative strategies and precursor compounds can be employed. These alternatives may be considered to circumvent issues with isomer separation or to utilize more readily available starting materials.

One plausible alternative involves the oxidation of a precursor molecule that already contains the desired substitution pattern. For instance, starting with 2,4-dichloro-5-nitrotoluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Another approach could involve the modification of functional groups on a different dichloronitrobenzene derivative. For example, the hydrolysis of 2,4-dichloro-5-nitrobenzonitrile (B13984884) would yield the corresponding carboxylic acid. This multi-step synthesis would first require the preparation of the benzonitrile, potentially from an aniline (B41778) precursor via a Sandmeyer reaction.

The following table summarizes some potential precursor compounds and the types of reactions needed to convert them into this compound.

| Precursor Compound | Reaction Type |

| 2,4-Dichlorobenzoic acid | Electrophilic Nitration |

| 2,4-Dichloro-5-nitrotoluene | Oxidation |

| 2,4-Dichloro-5-nitroaniline | Diazotization followed by Sandmeyer reaction (e.g., with CuCN) and subsequent hydrolysis |

| 1,3-Dichloro-4-nitrobenzene | Carboxylation (e.g., via Grignard reagent and CO₂) |

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly chemical processes. This has led to research into advanced synthetic approaches for the production of this compound that align with the principles of green chemistry.

Catalytic Systems in the Synthesis of this compound

The traditional nitration process requires stoichiometric amounts of strong acids, leading to the generation of significant acid waste. Research into catalytic nitration aims to reduce this environmental burden. While specific catalytic systems for the direct synthesis of this compound are not extensively reported, general advancements in catalytic nitration can be applied.

Solid acid catalysts, such as zeolites and clays, have been explored for aromatic nitration. google.commjcce.org.mk These materials can provide acidic sites for the generation of the nitronium ion while being easily separable and recyclable. For instance, a process using an aluminosilicate (B74896) catalyst treated with nitric acid and an acid anhydride (B1165640) has been developed for the solvent-free nitration of aromatic compounds, offering high yields and regioselectivity. google.com The application of such catalysts to the nitration of 2,4-dichlorobenzoic acid could potentially reduce acid waste and simplify the work-up procedure.

Enzyme-catalyzed nitration is another emerging area. nih.gov Horseradish peroxidase, for example, has been shown to catalyze the nitration of certain aromatic compounds under mild, non-aqueous conditions. nih.gov While the substrate scope is currently limited, future developments in enzyme engineering could lead to biocatalysts capable of selectively nitrating 2,4-dichlorobenzoic acid.

Sustainable Methodologies for Compound Synthesis

Beyond catalytic systems, other green chemistry principles are being applied to nitration reactions. These include the use of alternative nitrating agents and reaction media to minimize hazardous waste.

Alternative Nitrating Agents:

Traditional mixed acid nitration is effective but generates large volumes of corrosive and environmentally harmful waste. Milder and more selective nitrating agents are being investigated. These include:

Metal nitrates in the presence of a solid support: Systems like copper(II) nitrate (B79036) on zeolite H-Y have been used for the nitration of phenols. mjcce.org.mk

Nitrogen dioxide (N₂O₄) in the presence of a catalyst: This can be a more atom-economical approach.

Organic nitrating agents: Reagents such as saccharin-derived nitrating agents have been used for the mechanochemical electrophilic nitration of various aromatic compounds, reducing the need for solvents. rsc.org

Alternative Reaction Media:

The use of water as a solvent is a key goal of green chemistry. Recent studies have shown that regioselective nitration of aromatic compounds can be achieved in an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid at room temperature. researchgate.netrsc.org This micellar medium can facilitate the reaction and control selectivity, offering a greener alternative to concentrated sulfuric acid.

The following table provides a comparative overview of traditional versus potential green synthesis methods.

| Feature | Traditional Method (Mixed Acid) | Green Chemistry Approaches |

| Catalyst | Sulfuric Acid (stoichiometric) | Solid acids (e.g., zeolites), enzymes (potential) |

| Nitrating Agent | Nitric Acid | Metal nitrates, N₂O₄, organic nitrating agents |

| Solvent | Sulfuric Acid | Water (micellar), solvent-free (mechanochemistry) |

| Byproducts | Large volumes of acid waste | Recyclable catalysts, less hazardous waste |

| Conditions | Harsh (highly acidic, often elevated temperatures) | Milder (e.g., room temperature, neutral pH) |

Chemical Transformations and Derivatization Strategies

The functional groups of this compound—the carboxylic acid, the nitro group, and the chloro substituents—allow for a variety of chemical transformations and derivatization strategies. These reactions are crucial for converting this intermediate into more complex target molecules.

The carboxylic acid group can undergo typical reactions such as:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amide formation: Reaction with amines, often via an activated intermediate like an acyl chloride, to form amides. google.com

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Removal of the carboxyl group, which can occur under specific, often harsh, conditions. numberanalytics.com

The nitro group is also a key site for chemical modification:

Reduction: The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. This transformation is fundamental for the synthesis of many pharmacologically active compounds.

Partial Reduction: Under controlled conditions, partial reduction to a hydroxylamino or nitroso group is possible.

The chlorine atoms can participate in nucleophilic aromatic substitution reactions, although this is generally difficult on an electron-deficient ring unless activated by strongly electron-withdrawing groups or under forcing conditions.

Derivatization for Analytical Purposes:

For analytical purposes, such as in chromatography, the carboxylic acid group is often derivatized to improve its volatility or detectability. chromforum.org For instance, esterification to form a methyl or ethyl ester is a common practice for gas chromatography analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatizing agents that introduce a readily ionizable or isotopically distinct tag can be employed to enhance sensitivity and aid in identification. chromforum.org

Reduction Reactions of the Nitro Group to Amino Derivatives

The conversion of the nitro group on the aromatic ring to an amino group is a fundamental transformation, yielding 5-amino-2,4-dichlorobenzoic acid. This reaction significantly alters the electronic properties of the molecule, as the strongly deactivating, meta-directing nitro group is replaced by a strongly activating, ortho-para-directing amino group. masterorganicchemistry.com This transformation opens up pathways to a different set of derivatives. Several established methods can be employed for this reduction.

Commonly used methods for the reduction of aromatic nitro groups include the use of metals in an acidic medium and catalytic hydrogenation. masterorganicchemistry.comscispace.com

Metal/Acid Reduction: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective for this transformation. masterorganicchemistry.comcommonorganicchemistry.comsciencemadness.orgstackexchange.com The Béchamp reduction, using iron and a small amount of acid, is a classic method. stackexchange.com Tin(II) chloride (SnCl₂) in an acidic medium is another reliable option that can selectively reduce the nitro group without affecting other reducible functionalities like carbonyl groups. scispace.com

Catalytic Hydrogenation: This method involves hydrogen gas (H₂) or a hydrogen source like hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) in the presence of a metal catalyst. masterorganicchemistry.comorganic-chemistry.org Palladium on carbon (Pd/C) is a frequently used catalyst that can selectively reduce nitro groups on halogenated nitroarenes. organic-chemistry.orgdatapdf.com

The resulting 5-amino-2,4-dichlorobenzoic acid is a valuable intermediate for further functionalization, such as in the synthesis of dyes or biologically active compounds.

Table 1: General Conditions for Nitro Group Reduction

| Reagent System | Typical Conditions | Product | Reference |

|---|---|---|---|

| Fe / HCl | Iron powder, Hydrochloric acid, often in a solvent like ethanol (B145695)/water. | 5-amino-2,4-dichlorobenzoic acid | commonorganicchemistry.comstackexchange.com |

| SnCl₂ / HCl | Tin(II) chloride, Hydrochloric acid, often refluxed. | 5-amino-2,4-dichlorobenzoic acid | scispace.com |

| H₂ / Pd/C | Hydrogen gas, Palladium on carbon catalyst, room temperature. | 5-amino-2,4-dichlorobenzoic acid | |

| Hydrazine Hydrate / Pd/C | Hydrazine hydrate, Palladium on carbon catalyst, often in a solvent like ethanol. | 5-amino-2,4-dichlorobenzoic acid | organic-chemistry.orgdatapdf.com |

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAAr). The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the chlorine atoms, activates the aromatic ring towards attack by nucleophiles. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles.

Reactions can be performed with nucleophiles such as alkoxides (e.g., sodium methoxide) or amines (e.g., ammonia), leading to the corresponding ether or amino-substituted derivatives. libretexts.org For instance, reaction with sodium methoxide (B1231860) could potentially yield 2-chloro-4-methoxy-5-nitrobenzoic acid or 4-chloro-2-methoxy-5-nitrobenzoic acid, depending on the relative reactivity of the two chlorine positions, followed by the potential for a second substitution to give 2,4-dimethoxy-5-nitrobenzoic acid. Similarly, reaction with amines can produce compounds like 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, as seen in the synthesis of related structures. nih.gov The specific product formed depends on the reaction conditions and the nature of the nucleophile.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product(s) | Reference |

|---|---|---|

| Methoxide (CH₃O⁻) | 2-chloro-4-methoxy-5-nitrobenzoic acid, 4-chloro-2-methoxy-5-nitrobenzoic acid, or 2,4-dimethoxy-5-nitrobenzoic acid | |

| Ammonia (NH₃) | 2-amino-4-chloro-5-nitrobenzoic acid or 4-amino-2-chloro-5-nitrobenzoic acid | |

| Primary/Secondary Amines (RNH₂/R₂NH) | N-substituted amino-2-chloro-5-nitrobenzoic acid or N-substituted amino-4-chloro-5-nitrobenzoic acid | libretexts.orgnih.gov |

Formation of Ester and Amide Derivatives

The carboxylic acid functional group of this compound readily undergoes reactions to form esters and amides, which are important classes of derivatives. numberanalytics.comkhanacademy.org

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid under reflux yields methyl 2,4-dichloro-5-nitrobenzoate. patsnap.com Similarly, using ethanol would produce ethyl 2,4-dichloro-5-nitrobenzoate. google.com The use of thionyl chloride (SOCl₂) can first convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. google.com

Amidation: Amides can be formed by reacting the carboxylic acid with an amine. This direct reaction often requires high temperatures. A more common laboratory approach involves first converting the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then smoothly reacts with a primary or secondary amine to yield the corresponding N-substituted amide. khanacademy.orgyoutube.com Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions. khanacademy.org A one-pot method has also been developed for the synthesis of N-aryl amides directly from nitroarenes and acyl chlorides using iron dust as a reductant and additive in water. nih.gov

Table 3: Synthesis of Ester and Amide Derivatives

| Derivative Type | Reagents | Typical Conditions | Product Example | Reference |

|---|---|---|---|---|

| Methyl Ester | Methanol, Sulfuric Acid (catalyst) | Reflux | Methyl 2,4-dichloro-5-nitrobenzoate | patsnap.com |

| Ethyl Ester | Ethanol, Thionyl Chloride (to form acyl chloride first) | Heating | Ethyl 2,4-dichloro-5-nitrobenzoate | google.com |

| N-Aryl Amide | 1. SOCl₂ 2. Aromatic Amine (e.g., Aniline) | Two steps, typically at room temperature to moderate heat. | N-phenyl-2,4-dichloro-5-nitrobenzamide | khanacademy.orgyoutube.com |

| N-Alkyl Amide | Carboxylic acid, Amine, DCC (coupling agent) | Room temperature. | N-alkyl-2,4-dichloro-5-nitrobenzamide | khanacademy.org |

Other Key Functional Group Interconversions

Beyond the primary reactions of its functional groups, other transformations can be envisaged for this compound.

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. Aromatic carboxylic acids are generally stable, but decarboxylation can be induced under certain conditions, such as high temperatures or in the presence of a catalyst. numberanalytics.com The presence of strong electron-withdrawing groups on the aromatic ring can facilitate this reaction. numberanalytics.com For this compound, heating, possibly with a copper-based catalyst, could lead to the formation of 1,3-dichloro-4-nitrobenzene. However, this reaction often requires harsh conditions. masterorganicchemistry.comorganic-chemistry.org

Acyl Halide Formation: As mentioned previously, the carboxylic acid can be converted to a highly reactive 2,4-dichloro-5-nitrobenzoyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.org This acyl chloride is not usually isolated but serves as a key intermediate for the synthesis of esters and amides under milder conditions than direct reactions. google.comyoutube.com

Role of 2,4 Dichloro 5 Nitrobenzoic Acid As a Versatile Synthetic Intermediate

Applications in Pharmaceutical Precursor Synthesis

The utility of 2,4-dichloro-5-nitrobenzoic acid as a pharmaceutical intermediate is well-established, contributing to the synthesis of various drug molecules. mallakchemicals.compharmanoble.comevonik.com Its structural features allow for its incorporation into complex molecular architectures, which is essential for the development of new therapeutic agents. precedenceresearch.comevonik.com

Intermediate for Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs that produce the desired therapeutic effects. pharmaceutical-technology.com this compound serves as a vital intermediate in the manufacturing of a range of APIs. mallakchemicals.compharmanoble.com For instance, it is a precursor in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, an important intermediate for the diuretic drug furosemide (B1674285). patsnap.comgoogle.com The synthesis involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis. patsnap.com This compound is also used in creating intermediates for drugs targeting the central nervous system. pharmaceutical-technology.com

Precursor for Neurologically-Active Compounds (e.g., Quinazolin-4-ones)

Quinazolin-4-ones are a class of compounds known for their broad spectrum of biological activities, including neurological effects. While direct synthesis from this compound isn't extensively documented in the provided results, a related compound, 2,4-dichloro-3-nitro-5-fluorobenzoic acid, is highlighted as a crucial intermediate in the synthesis of quinolone and xacin-series medicines, some of which have neurological applications. google.com This suggests that derivatives of dichloronitrobenzoic acid are valuable in constructing the core structures of neurologically-active compounds.

Synthesis of Antiviral Agents (e.g., HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors)

This compound plays a role in the development of antiviral drugs, specifically as a precursor for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.gov NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV-1 infections. nih.gov Research has demonstrated the synthesis of novel diarylaniline (DAAN) compounds, which show potent activity against HIV-1, starting from this compound. nih.gov The synthesis involves preparing key building blocks from this acid, which are then used to create the final NNRTI compounds. nih.gov The unique electronic properties imparted by the dichloro and nitro substitutions are often crucial for the bioactivity of the final drug molecule. precedenceresearch.com

Utilization in Agrochemical Research and Development

In addition to its pharmaceutical applications, this compound is a significant intermediate in the agrochemical sector. precedenceresearch.comnih.gov It is instrumental in the development of new and effective crop protection solutions that help to ensure food security. nih.gov

Precursor for Herbicide and Pesticide Synthesis

The compound serves as a building block in the formulation of various herbicides and pesticides. precedenceresearch.comprecedenceresearch.com Its derivatives are used to create active ingredients that control unwanted vegetation (weeds) and protect crops from pests. For example, related structures like 2-chloro-4-fluoro-5-nitrobenzoic acid are important intermediates for pesticides such as saflufenacil. google.com The synthesis of such agrochemicals often involves multi-step processes where the dichloronitrobenzoic acid core is modified to achieve the desired biological activity and selectivity. The development of potent herbicides like pyroxasulfone, which controls a range of weeds in major crops, showcases the importance of such specialized chemical intermediates in modern agriculture. nih.gov

Role in Crop Protection Chemistry

The broader field of crop protection chemistry relies on the synthesis of novel molecules to address challenges like weed resistance and the need for more environmentally benign solutions. nih.govessentialchemicalindustry.orgrsc.org Intermediates like this compound are vital in this research and development process. precedenceresearch.com They enable the creation of a diverse range of chemical structures that can be screened for herbicidal or pesticidal activity. rsc.org The goal is to develop crop protection agents that are highly effective at low application rates, have a favorable safety profile for non-target organisms, and degrade in the environment to prevent long-term contamination. nih.govrsc.org The chemical reactivity of this compound allows chemists to introduce various functional groups, leading to the discovery of new active ingredients that contribute to sustainable agricultural practices. nih.gov

Contributions to Advanced Materials Synthesis

The unique chemical architecture of this compound and its derivatives makes it a significant contributor to the field of advanced materials. Through targeted chemical transformations, this compound can be incorporated into larger molecular frameworks, including polymers and pigments, thereby imparting specific functionalities to the resulting materials.

Development of Functional Materials through Derivatization

The derivatization of this compound is a key strategy for producing functional materials. The presence of the carboxylic acid group allows for the formation of esters and amides, which can be used to synthesize polyesters and polyamides. youtube.comresearchgate.net These polymers can exhibit enhanced thermal stability and specific mechanical properties, making them suitable for various engineering applications.

One notable area of research involves the synthesis of coordination polymers using derivatives of 2,4-dichlorobenzoic acid. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid, a closely related derivative, has been utilized as a multifunctional ligand in the assembly of coordination polymers with diverse structures and properties. While direct studies on this compound in this context are not widely documented, the principles of using such functionalized benzoic acids as ligands for metal-organic frameworks (MOFs) and coordination polymers are well-established. These materials are of interest for applications in gas storage, catalysis, and sensing, owing to their porous nature and the electronic properties of the incorporated organic linkers.

Furthermore, derivatives such as 2,4-dichloro-5-nitrobenzotrifluoride (B1298443) have been employed in the synthesis of complex heterocyclic structures like 10H-phenothiazines, which are known for their use in the development of electroactive and photoactive materials.

Use in Dye and Pigment Production

Aromatic nitro compounds and their corresponding amines are fundamental building blocks in the synthesis of a vast range of dyes and pigments. epa.gov The general strategy for producing azo dyes, which constitute a major class of synthetic colorants, involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. nih.gov

While direct examples of this compound being used in commercially significant dyes are not prevalent in the reviewed literature, its structural analog, 2,6-dichloro-4-nitroaniline, is a known precursor for the azo dye Disperse Brown 1. wikipedia.org This suggests that the amine derivative of this compound, namely 2,4-dichloro-5-aminobenzoic acid, could potentially serve as a diazo component in the synthesis of azo dyes. The presence of the carboxylic acid group could be leveraged to create dyes with improved solubility or to provide a site for binding to textile fibers.

Similarly, other related compounds find application as intermediates in the dyestuff industry. For example, 2-nitro-4,5-dichloroacetanilide is an important intermediate for dyes. google.com A patent describes the preparation of 2-chloro-5-aminobenzoic acid as a useful intermediate for the preparation of dyes. google.com These examples highlight the potential of the structural motifs present in this compound for the design and synthesis of novel colorants. The specific combination of chloro and nitro substituents on the aromatic ring would be expected to influence the final color and fastness properties of any resulting dyes or pigments.

Biological Activity and Mechanistic Insights of 2,4 Dichloro 5 Nitrobenzoic Acid and Its Derivatives

Enzyme Inhibition Studies and Therapeutic Potential

Derivatives of 2,4-dichloro-5-nitrobenzoic acid have been a focal point of enzyme inhibition studies, demonstrating notable effects on enzymes crucial to carbohydrate metabolism and those implicated in cancer. These investigations offer a promising avenue for the development of new therapeutic agents.

α-Glucosidase and α-Amylase Inhibitory Activities of Sulfamoyl Derivatives

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia, a hallmark of diabetes mellitus. nih.gov By slowing down carbohydrate digestion, the rate of glucose absorption is reduced, leading to a more controlled rise in blood glucose levels after a meal. nih.gov

A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and evaluated for their potential to inhibit these enzymes. nih.gov The synthesis involves the chlorosulfonation of 2,4-dichloro benzoic acid, followed by a reaction with various anilines or amines. nih.gov

Impressively, many of the synthesized compounds showed high potency, with some being equipotent or even more active than the standard drug, acarbose (B1664774). nih.gov One standout compound, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, demonstrated a threefold greater inhibitory potential against α-amylase and a fivefold greater inhibitory activity against α-glucosidase when compared to acarbose. nih.gov

Table 1: Inhibitory Activity of a Key Sulfamoyl Derivative

| Compound | Target Enzyme | Inhibitory Potential Comparison |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase | 3 times more active than acarbose nih.gov |

| α-Glucosidase | 5 times more active than acarbose nih.gov |

Human Carbonic Anhydrase Inhibition by Oxime Ester Derivatives

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that play a critical role in various physiological processes. Certain isoforms, particularly the transmembrane and tumor-associated CAs IX and XII, are linked to cancer progression. nih.govnih.gov The primary sulfonamide group (-SO2NH2) is a well-established inhibitor of CAs. nih.gov

Researchers have synthesized a library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, also known as lasamide, and tested their ability to inhibit human carbonic anhydrase (hCA) isoforms. nih.gov Lasamide itself is a key intermediate in the synthesis of the diuretic furosemide (B1674285) and has shown potent inhibitory activity against hCA I and hCA II. nih.gov

Among the newly synthesized derivatives, a dimethoxyphenyl derivative, compound 11, emerged as a highly effective and selective inhibitor of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. nih.gov

Table 2: Selectivity of an Oxime Ester Derivative for Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Activity |

| Dimethoxyphenyl derivative 11 | hCA IX | Highly effective and selective inhibitor nih.gov |

| hCA XII | Highly effective and selective inhibitor nih.gov | |

| hCA I | Less effective nih.gov | |

| hCA II | Less effective nih.gov |

Mechanisms of Enzyme-Ligand Interactions

To understand the potent inhibitory activities observed, molecular docking studies have been employed to elucidate the interactions between the synthesized derivatives and their target enzymes.

For the sulfamoyl derivatives targeting α-glucosidase and α-amylase, docking studies revealed that these compounds bind to the active site of the enzymes. nih.gov The interactions are stabilized through hydrogen bonding and various pi interactions, which accounts for their strong inhibitory effects. nih.gov

In the case of the oxime ester derivatives and human carbonic anhydrases, the inhibitory mechanism is well-understood to involve the coordination of the sulfonamide group with the zinc ion in the enzyme's active site. nih.gov For the highly selective dimethoxyphenyl derivative 11, in silico investigations were conducted to determine its specific binding modes within the active sites of hCA IX and XII, providing a structural basis for its selectivity. nih.gov

Exploration of Other Pharmacological Activities

Beyond enzyme inhibition, derivatives of this compound have been investigated for other potential therapeutic applications, including antimicrobial and anticancer activities.

Research into Antimicrobial Properties

While specific studies focusing solely on the antimicrobial properties of this compound derivatives are not extensively detailed in the provided context, the broader class of succinimide (B58015) derivatives, which can be synthesized from related starting materials, have shown antimicrobial activities. For instance, certain pyrrolidine-2,5-dione derivatives have been tested against various bacterial and fungal species, demonstrating moderate to low antimicrobial effects. nih.gov This suggests a potential avenue for future research into the antimicrobial capabilities of this compound derivatives.

Investigation of Anticancer Potential

The selective inhibition of tumor-associated carbonic anhydrase isoforms by the oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid points towards their potential as anticancer agents. nih.gov By targeting hCAs IX and XII, these compounds could disrupt the pH regulation mechanisms in tumors, which are crucial for their growth and survival.

Further supporting this potential, selected oxime ester derivatives, including the notable compound 11, exhibited interesting antiproliferative effects on the human triple-negative breast cancer cell line MDA-MB-231. nih.gov These findings suggest that the oxime ester derivatives of lasamide could be promising leads for the development of novel anticancer agents that target specific carbonic anhydrase isoforms. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been pivotal in optimizing their therapeutic potential.

Sulfonamide and Benzamide (B126) Derivatives as Antidiabetic Agents:

A significant body of research has focused on the synthesis of sulfonamide and benzamide derivatives of this compound and their evaluation as antidiabetic agents, specifically as inhibitors of α-glucosidase and α-amylase. These enzymes play a key role in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia.

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nature of the substituent on the terminal phenyl ring was found to be a critical determinant of their inhibitory activity. researchgate.net The presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the phenyl ring of the N-substituent was shown to enhance the inhibitory potential against both α-glucosidase and α-amylase. researchgate.net For instance, the compound 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide emerged as a particularly potent inhibitor, showing significantly higher activity than the standard drug, acarbose. researchgate.net

The general observation from these studies is that a balanced electronic distribution on the N-phenyl ring, achieved through a combination of electron-donating and withdrawing groups, is favorable for potent inhibition of these digestive enzymes.

Interactive Data Table: SAR of this compound Derivatives as Enzyme Inhibitors

Below is an interactive table summarizing the structure-activity relationship data for selected derivatives.

| Derivative Class | Key Structural Features for High Activity | Target Enzymes | Reference |

| Sulfamoylbenzoic acids | Presence of a 2-nitrophenyl group on the sulfamoyl moiety. | α-glucosidase, α-amylase | researchgate.net |

| Nitrobenzamides | Combination of electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) substituents on the N-aryl ring. | α-glucosidase, α-amylase | researchgate.net |

Molecular Targets and Biological Pathways

The biological effects of this compound and its derivatives are mediated through their interaction with specific molecular targets, which in turn modulates various cellular pathways implicated in disease states.

Identification of Key Binding Sites and Receptor Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives with their target proteins.

Interaction with α-Glucosidase and α-Amylase:

For the sulfamoyl and nitrobenzamide derivatives, molecular docking simulations have revealed key interactions within the active sites of α-glucosidase and α-amylase. These studies indicate that the compounds bind to the active site of the enzymes through a combination of hydrogen bonds and pi-pi interactions. researchgate.net The nitro and chloro groups on the benzoic acid core, as well as the substituents on the terminal phenyl ring, play a crucial role in establishing these interactions and stabilizing the enzyme-inhibitor complex.

Potential for Other Molecular Targets:

While the primary focus has been on α-glucosidase and α-amylase, the structural features of this compound derivatives suggest potential interactions with other molecular targets. For instance, benzamide and sulfonamide moieties are known pharmacophores that can interact with a variety of receptors and enzymes. researchgate.net Further research is needed to explore the binding of these derivatives to other targets, such as those involved in cancer and microbial pathogenesis.

Modulation of Cellular Pathways Relevant to Disease States

The interaction of this compound derivatives with their molecular targets can lead to the modulation of cellular pathways that are dysregulated in various diseases.

Modulation of Carbohydrate Metabolism:

By inhibiting α-glucosidase and α-amylase, the sulfonamide and nitrobenzamide derivatives of this compound directly interfere with the enzymatic breakdown of complex carbohydrates into absorbable monosaccharides. This action effectively slows down glucose absorption from the gut, thereby modulating the carbohydrate metabolism pathway and helping to control blood glucose levels, which is a key strategy in the management of type 2 diabetes. researchgate.net

The diverse biological activities of derivatives of this compound underscore the versatility of this chemical scaffold. The ongoing exploration of its SAR, molecular targets, and effects on cellular pathways holds promise for the development of novel therapeutic agents for a range of diseases.

Environmental Chemistry and Ecotoxicological Research

Environmental Fate and Degradation Pathways

The environmental fate of a chemical is determined by a combination of physical, chemical, and biological processes that govern its transport, transformation, and ultimate persistence in various environmental compartments. For 2,4-Dichloro-5-nitrobenzoic acid, these processes are influenced by the presence of chlorine atoms and a nitro group on the benzoic acid backbone. epa.gov

Photodegradation, the breakdown of compounds by light, can be a significant removal mechanism for aromatic compounds in the environment, particularly in sunlit surface waters and on soil surfaces. cdc.gov The nitroaromatic structure of this compound suggests a potential for photodegradation. The nitro group can absorb ultraviolet (UV) radiation, leading to an excited state that can undergo various reactions. epa.gov

Research on related nitroaromatic compounds indicates that photodegradation can proceed through several mechanisms, including:

Direct Photolysis: Absorption of light energy can lead to the cleavage of chemical bonds within the molecule. For nitroaromatic compounds, this can involve the reduction of the nitro group or the cleavage of the aromatic ring.

Indirect Photolysis: This process involves photosensitizers, such as humic substances naturally present in water, which absorb light and transfer the energy to the target compound, initiating its degradation. Reactive oxygen species (ROS) like hydroxyl radicals, generated by the interaction of sunlight with dissolved organic matter and nitrate (B79036), can also play a crucial role in the degradation of organic pollutants.

Studies on the photocatalytic degradation of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that it can be degraded under UV light, with the rate of degradation being influenced by the presence of photocatalysts like titanium dioxide (TiO2) and the pH of the medium. nih.govresearchgate.net For instance, the degradation of 2,4-D has been observed to be more efficient in the presence of N-doped TiO2 under visible light. researchgate.net While these findings are for a different, though structurally related, compound, they suggest that similar photocatalytic processes could potentially contribute to the degradation of this compound.

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the removal of many synthetic chemicals from soil and water. The biodegradability of this compound is expected to be influenced by its chemical structure. The presence of chlorine atoms and the nitro group can make the aromatic ring more resistant to microbial attack compared to unsubstituted benzoic acid.

The microbial degradation of chlorinated aromatic compounds often proceeds through initial dehalogenation or oxidation steps. For nitroaromatic compounds, the initial step can be the reduction of the nitro group to an amino group, forming an aminobenzoic acid derivative. This transformation can make the compound more amenable to further degradation. nih.gov

Studies on the biodegradation of 2,4-D have identified various microorganisms, including bacteria and fungi, capable of utilizing it as a carbon source. juniperpublishers.comnih.gov The degradation pathway of 2,4-D typically involves the cleavage of the ether linkage to form 2,4-dichlorophenol (B122985), which is then further degraded. nih.gov Research on other chlorinated benzoic acids, such as 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid, has shown that they can be degraded by certain bacteria through dioxygenase-catalyzed reactions that lead to the formation of chlorocatechols. researchgate.net

While specific microbial strains capable of degrading this compound have not been extensively documented, the existing literature on related compounds suggests that microbial communities in soil and water could potentially adapt to degrade this compound, likely through a series of enzymatic reactions involving dehalogenation, nitroreduction, and ring cleavage. The rate of this biodegradation would be dependent on various environmental factors such as temperature, pH, oxygen availability, and the presence of a suitable microbial population. juniperpublishers.com

The degradation of this compound, whether through photodegradation or biodegradation, will result in the formation of various transformation products or metabolites. The identity of these products is crucial for a comprehensive environmental risk assessment, as they may be more or less toxic and persistent than the parent compound.

Based on the degradation pathways of related compounds, potential transformation products of this compound could include:

Reductive metabolites: The reduction of the nitro group would lead to the formation of 2,4-dichloro-5-aminobenzoic acid.

Dehalogenated metabolites: The removal of one or both chlorine atoms could occur, leading to monochlorinated or fully dechlorinated nitrobenzoic or aminobenzoic acids.

Hydroxylated metabolites: The introduction of hydroxyl groups onto the aromatic ring is a common step in aerobic biodegradation pathways.

Ring cleavage products: Ultimately, the aromatic ring can be broken, leading to the formation of aliphatic acids that can be integrated into central metabolic pathways. juniperpublishers.com

For example, the degradation of 2,4-D is known to produce 2,4-dichlorophenol (2,4-DCP) and subsequently chlorocatechols. nih.gov The degradation of other dichlorobenzoic acids also proceeds via the formation of corresponding chlorocatechols. researchgate.net It is plausible that the degradation of this compound would follow a similar pattern, potentially forming chlorinated and nitrated catechols as intermediates. The persistence and toxicity of these potential metabolites would require further investigation.

Ecotoxicological Impact and Mechanisms

The ecotoxicological impact of a chemical refers to its adverse effects on organisms in the environment. The potential for this compound to cause harm to aquatic and terrestrial life is a key consideration in its environmental risk assessment.

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment. The persistence of a compound is determined by its resistance to degradation processes.

Limited data is available on the specific environmental distribution and persistence of this compound. However, based on its structure as a chlorinated and nitrated benzoic acid, some general predictions can be made. As an acid, its solubility in water and mobility in soil will be highly dependent on the pH of the surrounding medium. At neutral to alkaline pH, it will exist predominantly in its anionic form, which is generally more water-soluble and mobile in soil. juniperpublishers.com

The persistence of this compound will be a balance between its resistance to degradation and the environmental conditions. In environments with low microbial activity or limited sunlight, its persistence is likely to be higher. The sorption of similar compounds, like the herbicide 2,4-D, to soil is influenced by soil organic matter content and pH. researchgate.netresearchgate.net It is expected that this compound would also adsorb to soil organic matter, which could reduce its bioavailability and mobility but also potentially increase its persistence in the soil matrix.

The mechanisms by which this compound may interact with biological systems in the environment are likely to be multifaceted, owing to its functional groups. The toxicity of nitroaromatic compounds can be associated with the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to cellular macromolecules like DNA and proteins, leading to cytotoxic and genotoxic effects. epa.gov

For aquatic organisms, exposure would primarily occur through the water column. The toxicity of chlorinated anilines, which are structurally related to the potential reduction product of this compound, has been shown to vary significantly between different aquatic species. nih.gov The toxicity of benzoic acid derivatives can also be related to their ability to disrupt cell membranes and interfere with metabolic processes.

The interaction with plants could involve uptake through the roots or foliage. While no specific data exists for this compound, the related herbicide 2,4-D acts as a synthetic auxin, causing uncontrolled growth and ultimately death in susceptible plants. juniperpublishers.com It is unknown if this compound possesses similar herbicidal properties.

The interaction with microbial communities can be complex. While some microbes may be able to degrade the compound, it could also be toxic to others, potentially altering the structure and function of the microbial ecosystem. The effects on soil microorganisms are often species-dependent, as observed with 2,4-D. juniperpublishers.com

A comprehensive understanding of the ecotoxicological impact of this compound would require further research, including standardized toxicity tests on a range of representative environmental organisms from different trophic levels.

Interactive Data Table: Ecotoxicity of Structurally Related Compounds

Since specific ecotoxicity data for this compound is scarce, the following table presents data for related compounds to provide a contextual understanding of potential toxicity.

| Compound | Test Organism | Endpoint | Value | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Fish (Carp) | BCF | 1 | cdc.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aquatic | Aerobic metabolism half-life | ~15 days | cdc.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aquatic | Anaerobic metabolism half-life | 41 to 333 days | cdc.gov |

| 4-Nitrobenzoic acid | Freshwater Fish | LC50 (96h) | 500 mg/L | westliberty.edu |

| 4-Nitrobenzoic acid | Water Flea (Daphnia) | EC50 (48h) | 16.625 mg/L | westliberty.edu |

| 2,5-Dichloronitrobenzene | Rat (oral, 28-day) | NOEL | 10 mg/kg/day | oecd.org |

Note: The data presented above is for structurally related compounds and should not be taken as direct values for this compound. BCF: Bioconcentration Factor; LC50: Lethal Concentration for 50% of the population; EC50: Effective Concentration for 50% of the population; NOEL: No Observed Effect Level.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies and Catalyst Development

The future of synthesizing 2,4-dichloro-5-nitrobenzoic acid and its derivatives hinges on the development of greener, more efficient, and economically viable processes. Researchers are moving away from traditional multi-step syntheses toward more elegant solutions like one-pot reactions and the use of advanced catalysts.

A notable trend is the development of one-pot synthesis methods, which simplify procedures and increase yields. For instance, a one-pot method for the synthesis of the related compound 2,4-dichloro-3-nitro-5-fluorobenzoic acid has been developed using 2,4-dichloro-5-fluoroacetophenone as the starting material. google.com This process, involving nitration and subsequent oxidation in a single reactor, achieves a high product yield of 92% and represents a significant improvement in operational simplicity. google.com

Catalyst development is another critical frontier. Research into the synthesis of related compounds, such as 2-nitro-4-methylsulfonylbenzoic acid, has demonstrated the successful use of a CuO/Al2O3 catalyst system for oxidation, offering a high-efficiency, energy-saving, and environmentally friendly alternative. asianpubs.org For the transformation of derivatives, such as the reduction of the nitro group, specialized catalysts are being designed. For example, in the synthesis of 2,4-dichloro-5-aminopyrimidine from a nitropyrimidine precursor, poisoned catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are employed to achieve selective reduction and prevent over-hydrogenation, which is crucial for obtaining the desired amino product in high yield. google.com These catalytic hydrogenation methods are supplanting older techniques that use metal powders and result in significant environmental pollution. google.com

Future research will likely focus on:

Flow Chemistry: Implementing continuous flow reactors for the nitration and oxidation steps to enhance safety, control, and scalability.

Biocatalysis: Exploring the use of enzymes for selective transformations on the aromatic ring, offering a highly specific and environmentally benign synthetic route.

Novel Catalytic Systems: Designing and screening new heterogeneous and homogeneous catalysts, including metal-organic frameworks (MOFs) and nanoparticle-based catalysts, to improve reaction rates, selectivity, and catalyst recyclability for the synthesis of this compound and its derivatives.

Design and Synthesis of Next-Generation Biologically Active Derivatives

The this compound scaffold is a promising starting point for the design of new therapeutic agents. By modifying its functional groups, researchers can synthesize next-generation derivatives with tailored biological activities. A significant area of this research is in the field of metabolic disorders.

Scientists have successfully synthesized series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives and evaluated them as potential antidiabetic agents. researchgate.netnih.gov These compounds work by inhibiting key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. researchgate.netnih.gov One particularly potent derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be five times more effective at inhibiting α-glucosidase and three times more effective against α-amylase when compared to the standard drug, acarbose (B1664774). researchgate.netnih.govbenthamscience.com

Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share a similar structural backbone, have been synthesized and tested for the same purpose. nih.gov The most active compound in this series demonstrated an inhibitory potential against α-glucosidase and α-amylase that was four and six times greater than acarbose, respectively. nih.gov These studies underscore the potential of this chemical class in developing new treatments for type 2 diabetes.

Beyond metabolic diseases, the core structure is valuable in developing other therapeutic agents. For example, the related intermediate 2,4-dichloro-3-nitro-5-fluorobenzoic acid is considered a crucial building block in the synthesis of modern quinolone and xacin-series antimicrobial drugs. google.com

Future research in this area is directed towards:

Broadening Therapeutic Targets: Synthesizing and screening libraries of derivatives against a wider range of biological targets, including kinases, proteases, and nuclear receptors, to identify potential anticancer, anti-inflammatory, and anti-infective agents.

Prodrug Strategies: Designing prodrugs of active derivatives to improve their pharmacokinetic profiles, such as solubility, absorption, and metabolic stability.

Combinatorial Chemistry: Utilizing solid-phase synthesis and combinatorial approaches, using building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, to rapidly generate large libraries of diverse heterocyclic derivatives for high-throughput screening. acs.org

Advanced Computational Approaches for Structure-Function Prediction

To accelerate the discovery of new derivatives and reduce reliance on costly and time-consuming laboratory synthesis, advanced computational methods are becoming indispensable. These in silico techniques allow researchers to predict the properties and biological activities of hypothetical molecules, guiding the design of the most promising candidates for synthesis.

Molecular docking is a key tool used in this field. In studies of antidiabetic derivatives of 2,4-dichlorobenzoic acid, docking simulations were used to model how these compounds bind to the active sites of α-glucosidase and α-amylase. researchgate.netnih.govnih.gov These simulations revealed that the derivatives form crucial hydrogen bonds and pi-stacking interactions with key amino acid residues, explaining their inhibitory activity at a molecular level. researchgate.netnih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the ligand-protein complex over time. For the most potent antidiabetic benzamide (B126) derivatives, MD simulations confirmed the stability of the compound within the enzyme's binding pocket, corroborating the docking results. nih.gov

Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For the synthesized sulfamoylbenzoic acid derivatives, in silico ADMET screening predicted good drug-likeness profiles, with negligible toxicity and favorable solubility and absorption characteristics, making them more attractive as potential drug candidates. researchgate.net These predictions are often based on well-established guidelines like Lipinski's Rule of Five and Veber's rule. researchgate.net

Emerging computational research includes:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models that mathematically correlate the structural features of derivatives with their observed biological activities. This allows for the prediction of activity for new, unsynthesized compounds.

Machine Learning and AI: Employing artificial intelligence algorithms to screen vast virtual libraries of potential derivatives, identifying novel scaffolds and predicting multi-target activities and potential off-target effects.

Crystal Structure Prediction: Using computational methods to predict the crystal structures and solid-state properties of new derivatives, which is crucial for formulation and development. chemrxiv.org

The table below summarizes the application of computational tools in the study of 2,4-dichlorobenzoic acid derivatives.

| Computational Tool | Application | Research Finding | Reference |

| Molecular Docking | Predict binding modes of derivatives in enzyme active sites. | Revealed hydrogen bonding and pi interactions with α-glucosidase and α-amylase. | researchgate.net, nih.gov, nih.gov |

| Molecular Dynamics | Validate the stability of the ligand-protein complex. | Confirmed the stability of the most active compounds in the binding sites of target proteins. | nih.gov |

| ADMET Prediction | Screen for drug-likeness, solubility, and toxicity. | Synthesized compounds showed good predicted solubility, absorption, and low toxicity. | researchgate.net |

This table is interactive and can be sorted by column.

Environmental Remediation and Detoxification Strategies

Chlorinated nitroaromatic compounds (CNAs), including structures like this compound, are recognized as persistent and toxic environmental pollutants. researchgate.netnih.govnih.gov Their presence in soil and groundwater, often resulting from industrial activities, poses a significant risk to ecosystems and human health. nih.gov The chemical stability imparted by the aromatic ring and the electron-withdrawing nitro and chloro groups makes these compounds recalcitrant to natural degradation. nih.gov Consequently, developing effective remediation and detoxification strategies is a critical area of research.

While physicochemical methods like advanced oxidation and adsorption exist, they are often energy-intensive and expensive. mdpi.com A more sustainable and environmentally friendly approach is bioremediation, which utilizes the metabolic capabilities of microorganisms to break down these pollutants. researchgate.netnih.gov

Research has identified various bacteria, fungi, and actinomycetes capable of degrading or transforming CNAs. nih.gov These microbes can utilize the pollutants as sources of carbon, nitrogen, and energy, effectively mineralizing them into harmless substances. nih.gov For example, bacterial strains such as Burkholderia sp. SJ98 and Arthrobacter sp. SJCon have demonstrated pathways for the degradation of chlorinated nitrophenols. researchgate.net

Fungal remediation, or mycoremediation, is an especially promising emerging strategy. Filamentous fungi, such as Caldariomyces fumago, have shown a remarkable ability to degrade halogenated nitroaromatic compounds. mdpi.com In one study, C. fumago was able to degrade high concentrations of chlorinated nitrophenols, leading to a significant reduction in the ecotoxicity of the contaminated medium. mdpi.com Fungi are often more tolerant to high pollutant concentrations and can penetrate complex environmental matrices more effectively than bacteria. mdpi.com

Future research in environmental remediation will likely focus on:

Genetically Engineered Microorganisms: Developing recombinant bacteria and fungi with enhanced degradative pathways specifically tailored for recalcitrant CNAs. researchgate.netresearchgate.net

Microbial Consortia: Designing and applying synergistic microbial consortia, where different species work together to achieve complete degradation of the target compound.

In-Situ Bioremediation: Optimizing conditions (e.g., nutrient addition, pH control) in contaminated sites to stimulate the activity of native CNA-degrading microbial populations.

Enzyme-Based Remediation: Isolating and immobilizing specific enzymes from degrading microorganisms for use in bioreactors to treat industrial wastewater containing CNAs.

Q & A

Basic: What is the standard synthetic route for 2,4-dichloro-5-nitrobenzoic acid, and how is reaction completion monitored?

The compound is synthesized via nitration of 2,4-dichlorobenzoic acid using concentrated HNO₃ in H₂SO₄ at 0–5°C. The reaction mixture is stirred at room temperature for 2 hours, with progress tracked by TLC. After completion, the product is precipitated by pouring the mixture into ice-water, yielding a white solid (91% yield, m.p. 148–150°C). Key characterization : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.15 (s, ArH-3) and 8.50 (s, ArH-5) .

Basic: How are purification and isolation optimized for this compound?

Purification involves neutralization of the acidic reaction mixture with ice-water, followed by overnight standing to maximize crystallization. The solid is washed with cold water to remove residual acids and dried under vacuum. Recrystallization from methanol or dichloromethane (with catalytic DMF) improves purity, as evidenced by sharp melting points (148–150°C) .

Basic: What spectroscopic methods confirm the structure of this compound?

¹H NMR is critical for structural confirmation: the absence of a carboxylic acid proton (δ ~12 ppm) indicates complete conversion to the acyl chloride derivative when reacted with oxalyl chloride. IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) functional groups. Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 235 (M⁺) .

Advanced: How do reaction conditions (e.g., nitrating agents, temperature) influence regioselectivity and yield?

Regioselectivity in nitration is sensitive to temperature and acid strength. Using H₂SO₄ as a solvent promotes electrophilic nitration at the 5-position due to its strong dehydrating effect. Lower temperatures (0–5°C) minimize byproducts like 3-nitro isomers. Substituting HNO₃ with acetyl nitrate (AcONO₂) in dichloroethane can enhance yields (up to 95%) but requires rigorous moisture control .

Advanced: What methodologies are used to synthesize derivatives like methyl esters or acyl chlorides?

- Methyl ester : Reflux this compound with MeOH and H₂SO₄ for 2 hours. Yield: 86% (m.p. 46–48°C); ¹H NMR shows a methoxy peak at δ 3.98 .

- Acyl chloride : Treat with oxalyl chloride (1.5 eq) in 1,2-dichloroethane under reflux for 3 hours. Catalytic DMF accelerates the reaction. The product is isolated as an orange solid after vacuum concentration .

Advanced: How are hyphenated techniques (e.g., GC-MS, HPLC-NMR) applied to analyze impurities?

GC-MS identifies volatile byproducts (e.g., dichloronitrobenzene isomers) with a DB-5MS column (30 m × 0.25 mm). HPLC-NMR (C18 column, D₂O/CD₃CN mobile phase) resolves non-volatile impurities, such as partial hydrolysis products. Detection limits for nitro-containing impurities are <0.1% .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 148–150°C vs. 136–139°C in older literature) may arise from polymorphic forms or residual solvents. Recrystallization from different solvents (e.g., EtOH vs. DCM) and differential scanning calorimetry (DSC) can clarify polymorph dominance. Cross-validate NMR data with computational tools (e.g., ACD/Labs) to confirm peak assignments .

Advanced: What role does this compound play in medicinal chemistry research?

The compound serves as a precursor for bioactive molecules:

- Antimicrobial agents : Coupled with morpholine derivatives to target bacterial enoyl-ACP reductases .

- Dopamine/serotonin receptor ligands : Converted to benzamides for dual D2/5-HT3 antagonism (IC₅₀ < 100 nM in binding assays) .

Advanced: How to assess stability under varying storage conditions?

Long-term stability studies (25°C/60% RH) show <2% degradation over 12 months when stored in amber glass under nitrogen. Degradation products (e.g., decarboxylated nitroarenes) are monitored via HPLC-UV at 254 nm. Avoid prolonged exposure to light or humidity, which accelerates nitro group reduction .

Advanced: What alternative nitration strategies exist for halogenated benzoic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.